molecular formula C15H19N3O2 B8584361 tert-Butyl (6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

tert-Butyl (6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Número de catálogo B8584361
Peso molecular: 273.33 g/mol
Clave InChI: UUAGZRHXKWCEDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-Butyl (6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Nombre del producto

tert-Butyl (6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Fórmula molecular

C15H19N3O2

Peso molecular

273.33 g/mol

Nombre IUPAC

tert-butyl N-(6-cyano-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)18-12-7-11-6-10(8-16)4-5-13(11)17-9-12/h4-6,12,17H,7,9H2,1-3H3,(H,18,19)

Clave InChI

UUAGZRHXKWCEDF-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)NC1CC2=C(C=CC(=C2)C#N)NC1

Origen del producto

United States

Synthesis routes and methods I

Procedure details

To an argon sparkled solution of XXIV (1 g, 3.04 mmol), and zinc cyanide (352 mg, 3 mmol) in DMF (5 mL) was added tetrakis-(triphenylphosphine) palladium (0) (300 mg, 0.228 mmol) and the reaction mixture was then heated at 90° C. overnight. When the mixture was cooled down and partitioned between EtOAc and water, the aqueous phase was separated and extracted with EtOAc. The combined organic phase was washed with saturated NaCl, dried over Na2SO4 and concentrated. The residue was purified by silica gel column to give (6-cyano-1,2,3,4-tetrahydro-quinolin-3-yl)-carbamic acid tert-butyl ester XXV (560 mg, 67%) as white solid.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
352 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1B (250 mg, 0.76 mmol) and zinc cyanide (88 mg, 0.75 mmol) in DMF (2.5 mL) was bubbled with argon for 10 min, then tetrakis-(triphenylphosphine)palladium(0) (65 mg, 0.057 mmol) was added and the solution was deoxygenated. The reaction mixture was then heated at 90° C. for 4 h, cooled to RT, and partitioned between EtOAc and water. The aqueous layer was separated and extracted with EtOAc (2×20 mL). The combined EtOAc extracts were washed with brine, dried (Na2SO4) and concentrated. The residue was chromatographed (silica gel) eluting with EtOAc (0 to 60%) in hexane to give the title compound (140 mg, 67% yield) as a white solid.
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
88 mg
Type
catalyst
Reaction Step One
[Compound]
Name
tetrakis-(triphenylphosphine)palladium(0)
Quantity
65 mg
Type
reactant
Reaction Step Two
Yield
67%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.